六水合溴化镁,99%

描述

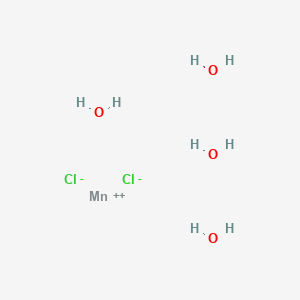

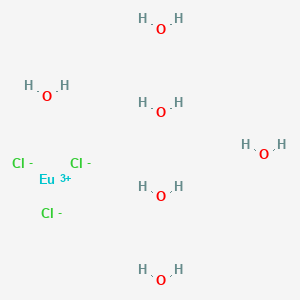

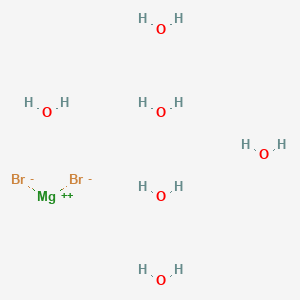

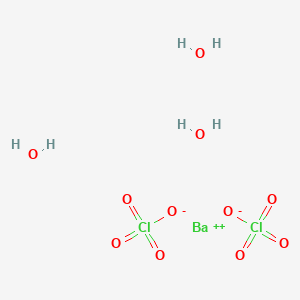

Magnesium bromide hexahydrate is a white crystalline solid . It is used in the field of catalysis and energy storage devices . The compound has a linear formula of MgBr2 · 6H2O and a molecular weight of 292.20 .

Synthesis Analysis

Magnesium bromide hexahydrate can be prepared by treating MgO with hydrobromic acid and then crystallizing the solution above 0.0°C . The product of this reaction is the hexahydrate salt .Molecular Structure Analysis

The molecular structure of Magnesium bromide hexahydrate is represented by the SMILES string O.O.O.O.O.O.Br [Mg]Br . The InChI key for this compound is LGLXXNHIGIJYQQ-UHFFFAOYSA-L .Chemical Reactions Analysis

Magnesium bromide hexahydrate can be used as a catalyst to synthesize dihydropyrimidines via a one-pot Biginelli reaction . It can also serve as an electrolyte and active bromine source for the electrochemical oxidation of sec-alcohols .Physical And Chemical Properties Analysis

Magnesium bromide hexahydrate has a density of 2 g/mL at 25 °C (lit.) . It forms crystals and lumps . The compound is soluble in water and alcohol . The pH of a 5% solution at 20°C is between 6.5 to 8 .科学研究应用

织物的阻燃性:MgBr2·6H2O 已被用作棉织物的阻燃整理剂。确定赋予阻燃性的最佳添加值约为重量的 5.6%。对处理过的织物的灰烬进行 X 射线衍射分析表明存在 MgO,证明了该化合物在此应用中的有效性 (Mostashari & Fayyaz, 2008)。

化学反应和催化剂:溴化镁已被用作在环境温度下用酸酐对伯醇和仲醇进行乙酰化和苯甲酰化的有效催化剂 (Pansare, Malusare, & Rai, 2000)。它还催化了在无溶剂条件下合成二氢嘧啶酮 (Salehi & Guo, 2004)。

生物医学应用:研究探索了包括 MgBr2·6H2O 在内的 Mg 降解对人胚胎干细胞 (hESCs) 增殖和多能性的影响。这项研究对于推进再生医学中基于镁的生物材料的临床转化至关重要 (Nguyen, Liew, & Liu, 2013)。

用于热能储存的相变材料:MgBr2·6H2O 已被研究其在热能储存系统中的潜力。这与储存来自热电联产系统的城市废热尤为相关,在多个循环中表现出良好的热特性和循环性 (Nagano et al., 2004)。

脱水研究:使用实验室 X 射线粉末衍射研究了 MgBr2·6H2O 的脱水过程,揭示了在不同温度下形成三种低水合物的过程。这种理解对于热稳定性和转变至关重要的应用至关重要 (Dinnebier, Runčevski, & Sugimoto, 2013)。

固液平衡研究:对涉及 MgBr2·6H2O 的系统的溶解度和理化性质的研究提供了对各种晶体结构形成的见解,这对于材料科学和化学工程中的应用至关重要 (Meng et al., 2013)。

安全和危害

Magnesium bromide hexahydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

未来方向

A recent study investigated the effects of aging on the rheological properties of a completion fluid formulated with Magnesium bromide hexahydrate . The study aimed to evaluate the effect of rheological behavior under prolonged exposure time and temperature (aging process) for reservoir conditions . This suggests potential future directions in the field of oil and gas reservoirs .

属性

IUPAC Name |

magnesium;dibromide;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLXXNHIGIJYQQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H12MgO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium bromide hexahydrate, 99% | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)